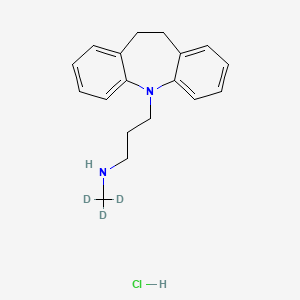

Desipramine-D3 Hydrochloride

Description

Academic and Research Significance of Deuterated Analogs in Pharmacological Investigations

Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), hold significant importance in pharmacological research. nih.gov This subtle change in mass, by adding a neutron to the hydrogen atom, can have a profound impact on the pharmacokinetic properties of a drug. nih.govuobaghdad.edu.iq The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This stronger bond can slow down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.net

This "deuterium switch" can lead to several advantageous outcomes in drug development:

Improved Pharmacokinetics: By slowing metabolism, deuteration can increase a drug's half-life, leading to less frequent dosing. nih.gov

Reduced Toxicity: It can decrease the formation of undesirable or toxic metabolites. researchgate.netbioscientia.de

Enhanced Efficacy: A more stable drug concentration can lead to improved therapeutic effects. nih.gov

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov This success has paved the way for the development of other deuterated drugs and has solidified the role of deuterium labeling as a valuable tool in medicinal chemistry. nih.govtandfonline.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H23ClN2 |

|---|---|

Molecular Weight |

305.9 g/mol |

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i1D3; |

InChI Key |

XAEWZDYWZHIUCT-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Origin of Product |

United States |

Desipramine D3 Hydrochloride As a Bioanalytical Research Tool

Establishment as a Stable Isotope Internal Standard in Quantitative Bioanalysis

The ideal internal standard for mass spectrometry-based quantitative analysis should share chemical and physical properties that are nearly identical to the analyte of interest. bioanalysis-zone.com Desipramine-D3 Hydrochloride fulfills this requirement for the analysis of desipramine (B1205290). As a stable isotope-labeled analog, it exhibits similar extraction efficiency, ionization response, and chromatographic retention time to the unlabeled (or "light") desipramine. bioanalysis-zone.comnih.govnih.gov This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects. nih.govnih.govmdpi.com

The use of deuterated standards, like this compound, is a well-established practice in quantitative bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govpragolab.czresearchgate.net These standards are distinguished from the endogenous analyte by their difference in mass, allowing for simultaneous detection and quantification. bioanalysis-zone.com

Applications in High-Precision Quantitative Analysis of Desipramine and Related Analytes

This compound is instrumental in the high-precision quantitative analysis of the parent drug, desipramine, which is not only used as a therapeutic agent but is also an active metabolite of imipramine (B1671792). cerilliant.comcerilliant.comfishersci.com Its application extends to various bioanalytical contexts, including clinical toxicology, forensic analysis, and therapeutic drug monitoring. cerilliant.comcerilliant.comfishersci.com

Isotope Dilution Mass Spectrometry Methodologies

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. This compound is a suitable stable-labeled internal standard for this purpose. cerilliant.comcerilliant.comnih.gov In this methodology, the ratio of the signal from the unlabeled analyte to the labeled internal standard is measured. nih.govbiotage.co.jp This ratio is then used to calculate the concentration of the analyte in the original sample.

This approach is highly precise because the physical and chemical behaviors of the analyte and the internal standard are nearly identical throughout the analytical process. bioanalysis-zone.com For example, in the analysis of tricyclic antidepressants in serum using LC-MS/MS, concentrations are quantified by creating a calibration curve that relates the peak area ratio of the analyte to its corresponding deuterated internal standard, such as Desipramine-D3. nih.gov

Enhancing Analytical Accuracy and Reproducibility in Complex Biological Matrices

Biological matrices such as plasma, serum, and whole blood are inherently complex and can significantly interfere with the accurate quantification of analytes. nih.govpragolab.czresearchgate.net These "matrix effects" can either suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov The co-elution of a stable isotope-labeled internal standard like this compound helps to mitigate these effects. mdpi.com

Because the internal standard and the analyte are affected by the matrix in a similar manner, the ratio of their signals remains constant, thus preserving the accuracy of the measurement. mdpi.com Studies have demonstrated that methods using deuterated internal standards for the analysis of tricyclic antidepressants in serum show good precision, with coefficients of variation typically below 15%. nih.gov This high level of reproducibility is crucial for reliable therapeutic drug monitoring and forensic investigations. nih.govpragolab.cz

Role in Bioanalytical Method Development and Validation

The development and validation of robust bioanalytical methods are critical for ensuring the reliability of analytical data. This compound plays a key role in this process. bu.educuny.eduresearchgate.net During method validation, parameters such as accuracy, precision, selectivity, linearity, and stability are rigorously assessed. researchgate.net

The inclusion of a stable isotope-labeled internal standard from the outset of method development helps to ensure that the resulting method is rugged and reliable. bioanalysis-zone.com For instance, in the development of an LC-MS/MS method for quantifying 18 different antidepressants in whole blood, a panel of 12 deuterated analogs, including Desipramine-D3, was utilized to determine the most suitable internal standard for each analyte. cuny.edu This approach facilitates the optimization of the method and ensures its suitability for its intended purpose, be it clinical research or forensic toxicology. pragolab.czcerilliant.combu.edu The use of such standards is often a requirement of regulatory guidelines for bioanalytical method validation. mdpi.comresearchgate.net

Interactive Data Table: Properties of Desipramine and its Deuterated Analog

| Property | Desipramine Hydrochloride | This compound |

| Molecular Formula | C18H22N2·HCl apexbt.com | C18H19D3N2·HCl fishersci.com |

| Molecular Weight | 302.84 g/mol apexbt.com | 305.86 g/mol cerilliant.comfishersci.com |

| CAS Number | 58-28-6 apexbt.com | 1435934-62-5 chemsrc.com |

| Physical Appearance | White to off-white crystalline powder hres.ca | Solid apexbt.com |

| Solubility | Soluble in water and alcohol hres.ca | Soluble in Methanol fishersci.com |

Interactive Data Table: Analytical Method Parameters for Desipramine Quantification

| Parameter | Method 1 (Serum) nih.gov | Method 2 (Serum) nih.gov | Method 3 (Plasma) biotage.co.jp |

| Analytical Technique | HPLC-ESI-MS/MS | HPLC-MS/MS | LC/ES-MS/MS |

| Internal Standard | Desipramine-D3 | Desipramine-D3 | d3-nortriptyline |

| Linear Range | ~70 - ~1000 ng/mL | --- | 0.005 - 20 pg/µL |

| Imprecision (CV%) | ≤ 12% | ≤ 12% | --- |

| Limit of Quantitation | --- | <22 ng/mL | 0.1 pg/µL (for nortriptyline) |

| Sample Volume | 100 µL | --- | 100 µL |

Advanced Chromatographic-Mass Spectrometric Techniques

Chromatographic separation, followed by mass spectrometric detection, forms the cornerstone of modern bioanalytical methods for this compound. The choice of a specific technique often depends on the required sensitivity, throughput, and the nature of the biological sample.

LC-MS/MS is a widely adopted technique for the quantification of this compound due to its high sensitivity, selectivity, and precision. medmedchem.comnih.gov This method is suitable for analyzing desipramine in various biological samples, including plasma, serum, and whole blood. cerilliant.comnih.govcuny.edu In a typical LC-MS/MS setup, this compound is used as an internal standard to ensure the accuracy of the quantification of desipramine. nih.govcuny.eduolemiss.edu

The chromatographic separation is commonly achieved using a reversed-phase column, such as a C18 or a biphenyl (B1667301) column. cuny.edunih.gov Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed to separate the analyte from endogenous interferences. cuny.edunih.govuantwerpen.be

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using an electrospray ionization (ESI) source in positive ion mode. cuny.educelerion.com The tandem mass spectrometer then isolates the precursor ion of this compound and subjects it to collision-induced dissociation to generate specific product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. olemiss.edu For instance, one method monitored the transition of m/z 271.3 → 72.2 for d4-Desipramine. celerion.com

Interactive Table 1: Exemplary LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Chromatography | ||

| Column | Kinetex Biphenyl 50 x 3.0 mm | cuny.edu |

| Mobile Phase A | 0.1% formic acid in water | cuny.edu |

| Mobile Phase B | 0.1% formic acid in acetonitrile | cuny.edu |

| Column Temperature | 50°C | cuny.edu |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | cuny.edu |

| Gas Temperature | 350°C | cuny.edu |

| Gas Flow | 10 L/min | cuny.edu |

| Nebulizer Pressure | 50 psi | cuny.edu |

| Sheath Gas Temp. | 400°C | cuny.edu |

| Sheath Gas Flow | 11 L/min | cuny.edu |

| Capillary Voltage | 4000 V | cuny.edu |

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique utilized for the determination of desipramine levels in biological samples, with this compound serving as an internal standard. cerilliant.comcerilliant.comnovachem.com.aumedmedchem.com This method is highly sensitive and specific, making it suitable for applications in forensic toxicology and clinical chemistry. medmedchem.com

A critical step in GC-MS analysis of secondary amines like desipramine is derivatization. nih.govoup.com This process improves the volatility and thermal stability of the analyte, enhancing its chromatographic performance. medmedchem.com Various derivatizing agents have been employed, including trifluoroacetic anhydride (B1165640) and N-methyl-bis-trifluoroacetamide. oup.comnih.gov One study highlighted the use of 4-carbethoxyhexafluorobutyryl chloride (CHFB-Cl) as a derivatizing agent, which formed more stable derivatives compared to commonly used agents. nih.gov

After derivatization, the sample is injected into the GC, where it is separated on a capillary column. The separated analytes then enter the mass spectrometer for detection. Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and its internal standard. nih.gov

Interactive Table 2: GC-MS Derivatization and Analysis Considerations

| Step | Detail | Reference |

| Derivatization | ||

| Purpose | Improve volatility and thermal stability | medmedchem.com |

| Reagents | Trifluoroacetic anhydride, N-methyl-bis-trifluoroacetamide, 4-carbethoxyhexafluorobutyryl chloride | nih.govoup.comnih.gov |

| Analysis | ||

| Technique | Selected Ion Monitoring (SIM) | nih.gov |

| Internal Standards | Deuterated analogues (e.g., [2H4]-desipramine) | nih.govnih.gov |

Ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) offers a rapid and sensitive method for the quantification of desipramine and its metabolites, utilizing this compound as an internal standard. nih.govresearchgate.net This technique combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of Q-TOF-MS. amazonaws.com

The use of UHPLC allows for shorter analysis times compared to conventional HPLC. nih.gov Q-TOF-MS provides accurate mass measurements, which aids in the unequivocal identification of analytes and can be used for both targeted and non-targeted screening. researchgate.net A developed UHPLC-Q-TOF-MS method for imipramine and desipramine in mouse serum involved a simple protein precipitation step and an analytical run time of less than 20 minutes. nih.govnih.gov The high sensitivity of this method allowed for the use of a low sample volume (50 μL of serum). nih.govnih.gov

Interactive Table 3: Performance of a UHPLC-Q-TOF-MS Method for Desipramine

| Parameter | Finding | Reference |

| Limit of Quantification | 5.0 ng/mL | nih.govresearchgate.net |

| Linearity Range | 5.0-250.0 ng/mL | nih.govresearchgate.net |

| Intraday Precision | 1.7-4.2% | nih.govresearchgate.net |

| Interday Precision | 2.0-8.4% | nih.govresearchgate.net |

| Accuracy | 94.1-106.4% | nih.govresearchgate.net |

| Absolute Recovery | 87.0-99.5% | nih.govresearchgate.net |

Sample Preparation and Extraction Strategies for Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound in complex biological matrices like plasma, serum, and urine. medmedchem.comnih.gov The primary goals of sample preparation are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby improving the sensitivity and selectivity of the subsequent analysis. medmedchem.com The most common techniques employed for this purpose are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). medmedchem.comnih.govphenomenex.com

Solid-phase extraction is a widely used technique for the extraction of desipramine and its deuterated analog from biological samples. medmedchem.comcuny.edu It offers several advantages over LLE, including higher recoveries, cleaner extracts, and the potential for automation. ethernet.edu.et The optimization of an SPE method involves the careful selection of the sorbent material, as well as the wash and elution solvents.

Various sorbent materials have been investigated, including C18, C8, cyclohexyl, and hydrophilic-lipophilic balanced (HLB) polymers. researchgate.netnih.gov The choice of sorbent depends on the physicochemical properties of the analyte and the nature of the sample matrix. For instance, one study found that cyclohexyl cartridges provided the cleanest extracts for a suite of antidepressant drugs, including desipramine. nih.gov Another method utilized a hydrophilic-lipophilic balanced sorbent to minimize matrix effects. researchgate.net

The optimization process also includes refining the pH of the sample and the composition of the wash and elution solvents to ensure selective retention of the analyte on the sorbent and its efficient recovery during elution. uantwerpen.benih.gov For example, a method using a cyclohexyl cartridge involved conditioning the sorbent, applying the buffered plasma sample, washing with a methanol-acetate buffer mixture, and finally eluting the analytes with a different methanol-acetate buffer ratio. nih.gov

Interactive Table 4: Example of an Optimized SPE Protocol for Antidepressants

| Step | Procedure | Reference |

| Sorbent | Cyclohexyl (CH) cartridge | nih.gov |

| Conditioning | 2 mL methanol, then 1 mL acetic acid-sodium acetate (B1210297) buffer (0.1 M, pH 4.0) | nih.gov |

| Sample Loading | Plasma sample buffered at pH 4.0 | nih.gov |

| Washing | 1.5 mL acetate buffer (0.1 M, pH 4.0), 100 µL acetonitrile, 1 mL methanol-acetate buffer (30:70, v/v) | nih.gov |

| Elution | 0.5 mL of methanol-acetate buffer (70:30, v/v) | nih.gov |

| Recovery | 83 ± 3% for desipramine | nih.gov |

Liquid-liquid extraction is a classic and straightforward method for sample preparation in analytical chemistry. phenomenex.com It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. phenomenex.com For basic compounds like desipramine, the pH of the aqueous phase is a critical parameter. The sample is typically alkalinized to ensure that the analyte is in its neutral, more organic-soluble form, facilitating its extraction into the organic phase. nih.gov

A variety of organic solvents can be used for LLE, and the selection depends on the polarity of the analyte and the desired extraction efficiency. Solvents such as ethyl acetate and mixtures of hexane (B92381) and isopropanol (B130326) have been used for the extraction of desipramine. nih.gov One method for the simultaneous determination of desipramine and its metabolite in human plasma utilized methyl tert-butyl ether (MTBE) as the extraction solvent after the addition of a basic buffer. celerion.com

While LLE is a simple and versatile technique, it can be more time-consuming and use larger volumes of organic solvents compared to SPE. phenomenex.comethernet.edu.et

Synthesis and Manufacturing

The synthesis of Desipramine-D3 Hydrochloride typically involves the introduction of the deuterated methyl group in the final steps of the synthesis of desipramine (B1205290). A general synthetic pathway might involve the reaction of a suitable precursor amine with a deuterated methylating agent. For instance, N-desmethyldesipramine could be reacted with a deuterated methyl halide (e.g., iodomethane-d3) or another methylating agent to introduce the trideuteromethyl group. The resulting deuterated desipramine base is then treated with hydrochloric acid to form the hydrochloride salt. The process is carefully controlled to ensure the precise location and incorporation of the deuterium (B1214612) atoms.

Investigative Applications of Desipramine D3 Hydrochloride in Metabolism and Pharmacokinetics Research

Mechanistic Elucidation of Drug Biotransformation Pathways

The study of how a drug is chemically altered within the body, or biotransformed, is fundamental to understanding its efficacy and safety profile. Desipramine-D3 Hydrochloride is pivotal in studies designed to unravel the intricate metabolic pathways of desipramine (B1205290).

Identification and Characterization of Desipramine Metabolites

The biotransformation of desipramine primarily occurs in the liver and results in several metabolites. The major metabolic pathway is aromatic hydroxylation, leading to the formation of 2-hydroxydesipramine (B23142). drugbank.comnih.govpharmgkb.org This metabolite is pharmacologically active and can accumulate in the body upon multiple dosing. nih.gov Its concentration in plasma can sometimes be half that of the parent drug, desipramine. researchgate.net

Other, more minor, metabolic routes include 10-hydroxylation and N-demethylation, which produces didesmethylimipramine. nih.govoup.comnih.gov Following hydroxylation, the metabolites, such as 2-hydroxydesipramine, can undergo further Phase II metabolism, specifically conjugation with glucuronic acid to form 2-hydroxy-desipramine glucuronide, which facilitates its excretion from the body. drugbank.com In research settings, Desipramine-D3 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify the formation of these various metabolites from unlabeled desipramine in biological samples like plasma and urine. nih.govoup.com

Table 1: Primary Metabolites of Desipramine This table is based on data from cited research articles and provides a summary of the key biotransformation products of desipramine.

| Metabolite Name | Metabolic Pathway | Enzyme Involvement (Primary) | Pharmacological Activity |

| 2-Hydroxydesipramine | Aromatic Hydroxylation | CYP2D6 | Active |

| 10-Hydroxydesipramine | Aromatic Hydroxylation | CYP2D6 | Minor |

| Didesmethylimipramine | N-demethylation | Minor Pathway | Minor |

| 2-Hydroxydesipramine Glucuronide | Glucuronidation (Phase II) | UGTs | Inactive |

Enzymatic Activity and Cytochrome P450 (CYP) Isoform Studies

The enzymes responsible for drug metabolism are primarily from the Cytochrome P450 (CYP) superfamily. Identifying which specific CYP isoforms metabolize a drug is crucial for predicting potential drug-drug interactions. Studies have unequivocally identified CYP2D6 as the principal enzyme responsible for the 2-hydroxylation of desipramine. drugbank.comnih.govpharmgkb.orgoup.commedicinesinformation.co.nz The activity of CYP2D6 is subject to significant genetic polymorphism, leading to wide inter-individual variability in desipramine metabolism. medicinesinformation.co.nzuu.nl This results in distinct population phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.gov

Desipramine itself is the active metabolite of another antidepressant, imipramine (B1671792), which is demethylated by CYP2C19, CYP1A2, and CYP3A4. pharmgkb.orgoup.com However, the subsequent hydroxylation of desipramine is almost exclusively dependent on CYP2D6. oup.com This specificity has led to desipramine being widely used as a probe drug to assess the in vivo activity of CYP2D6 and to study the inhibitory effects of new chemical entities on this enzyme. nih.govnih.gov In these studies, this compound is the ideal internal standard for the LC-MS/MS assays that measure concentrations of desipramine and its 2-hydroxy metabolite. nih.govualberta.ca

Table 2: CYP Isoforms Involved in Desipramine Metabolism This table summarizes the key enzymatic pathways for desipramine, highlighting the central role of CYP2D6. Data is synthesized from multiple research findings.

| Parent Compound | Metabolic Reaction | Primary CYP Isoform(s) | Notes |

| Imipramine | N-demethylation to Desipramine | CYP2C19, CYP1A2, CYP3A4 | This reaction forms desipramine. |

| Desipramine | 2-Hydroxylation | CYP2D6 | The major, rate-limiting metabolic pathway for desipramine clearance. drugbank.comnih.gov |

| Desipramine | 10-Hydroxylation | CYP2D6 | Minor metabolic pathway. nih.gov |

| Desipramine | N-demethylation | Minor Pathway | Forms didesmethylimipramine. nih.gov |

Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Reactions

The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation (e.g., hydroxylation by a CYP enzyme), replacing that hydrogen with deuterium can slow down the reaction. wikipedia.orgscienceopen.com

This principle is leveraged in drug discovery to create "deuterated drugs" with improved metabolic profiles, potentially reducing toxic metabolites or increasing drug half-life. scienceopen.com While this compound contains deuterium, its primary role in the studies cited is as an internal standard for mass spectrometry. acanthusresearch.comasm.orgnih.gov In this application, the assumption is that the KIE is negligible and does not significantly alter the pharmacokinetic behavior of the molecule compared to the unlabeled drug. The three deuterium atoms are typically placed on the methyl group, a site that is not the primary location of metabolism (which is the aromatic ring for 2-hydroxylation). Therefore, the D3-label serves its purpose of mass differentiation for accurate quantification without substantially interfering with the metabolic processes under investigation. nebiolab.com

Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). This compound is fundamental to the precise characterization of these processes for desipramine in preclinical animal models.

Tracer Studies for Drug Distribution and Elimination

Stable isotope-labeled compounds like this compound are ideal tracers. prosciento.commaastrichtuniversity.nl They allow researchers to administer the labeled compound and track its movement and clearance from the body over time. Preclinical studies in rats have shown that desipramine distributes extensively into tissues, particularly the brain, where it can reach concentrations many times higher than those in plasma. cdnsciencepub.comnih.gov

In a typical pharmacokinetic study, animals are administered the unlabeled drug, and blood, plasma, and tissue samples are collected at various time points. tandfonline.comtandfonline.com To analyze these samples, a known quantity of this compound is added to each one as an internal standard before extraction and analysis by LC-MS/MS. asm.orgijper.org This allows for the accurate determination of the concentration of the parent drug and its metabolites, correcting for any loss during sample preparation or fluctuations in instrument response. nebiolab.com This precise data is used to calculate key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL), which together define the drug's disposition. nih.gov

Evaluation of Metabolic Stability in Biological Systems

The metabolic stability of a compound provides a measure of how susceptible it is to biotransformation by metabolic enzymes. if-pan.krakow.plsrce.hr This is a critical parameter assessed early in drug discovery to predict a drug's in vivo half-life and oral bioavailability. These assays are typically conducted in vitro using biological systems such as liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. srce.hr

In these experiments, a test compound is incubated with the microsomal or hepatocyte preparation. thieme-connect.com Over time, samples are taken and the disappearance of the parent drug is measured. Desipramine is often used as a control compound in these assays to ensure the system is metabolically active. thieme-connect.com The rate of disappearance is used to calculate the in vitro half-life and the intrinsic clearance (CLint). srce.hrresearchgate.net As with pharmacokinetic studies, this compound is the preferred internal standard for the analytical methods used to quantify the remaining desipramine, ensuring the generation of high-quality, reliable data. researchgate.netnih.gov

Quantitative Assessment of Metabolite Formation Rates

The use of this compound is instrumental in the quantitative assessment of the formation rates of desipramine's metabolites, primarily 2-hydroxydesipramine. nih.govnih.gov Desipramine is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6, to form 2-hydroxydesipramine, which is also pharmacologically active. nih.govdrugbank.com The rate of this hydroxylation process exhibits significant interindividual variability, largely due to genetic polymorphisms of the CYP2D6 enzyme. nih.govmedicinesinformation.co.nznih.gov

In research settings, this compound is used as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify the concentrations of both desipramine and its metabolites over time. nih.govmdpi.comcuny.edu By spiking biological samples (such as plasma or urine) with a known amount of this compound, researchers can correct for variations in sample preparation and analytical instrumentation, leading to highly accurate measurements. nih.govoup.com

Studies have utilized this methodology to investigate the kinetics of desipramine metabolism. For instance, by measuring the concentrations of desipramine and 2-hydroxydesipramine, researchers can determine the rate of metabolite formation. This is crucial for understanding how factors like genetic makeup influence drug metabolism. For example, individuals classified as "poor metabolizers" due to less active CYP2D6 variants will exhibit slower formation of 2-hydroxydesipramine and consequently have higher plasma concentrations of the parent drug, desipramine. drugbank.comnih.gov Conversely, "extensive metabolizers" will clear the drug more quickly through hydroxylation. nih.gov

One study highlighted that the ratio of desipramine to 2-hydroxydesipramine in plasma can be used to distinguish between different CYP2D6 metabolizer phenotypes. nih.gov The use of a deuterated internal standard like this compound is essential for the precision required in such studies.

A study investigating the metabolism of imipramine to desipramine and their subsequent hydroxylation also relied on deuterated internal standards for accurate quantification in urine samples. oup.com This allowed for the establishment of normal concentration ranges and the assessment of factors impacting the metabolic ratio. oup.com

The following table illustrates typical data that can be generated in such studies, showcasing the impact of CYP2D6 phenotype on metabolite formation.

| CYP2D6 Phenotype | Mean Desipramine Concentration (ng/mL) | Mean 2-Hydroxydesipramine Concentration (ng/mL) | Desipramine/2-Hydroxydesipramine Metabolic Ratio |

| Poor Metabolizer (aa) | High | Low | 23.32 (± 10.03) nih.gov |

| Heterozygous Extensive (Aa) | Intermediate | Intermediate | 3.32 (± 1.68) nih.gov |

| Homozygous Extensive (AA) | Low | High | 1.71 (± 0.44) nih.gov |

This table is illustrative and based on findings that show significant differences in metabolic ratios between genotypes. nih.gov

Comparative Pharmacokinetic Analysis using Deuterated Analogs

Deuterated analogs like this compound are invaluable for comparative pharmacokinetic analyses. veeprho.commedchemexpress.com The substitution of hydrogen atoms with deuterium atoms creates a molecule that is chemically identical to the parent drug but has a slightly higher mass. medchemexpress.com This mass difference allows for the simultaneous administration of the deuterated and non-deuterated compounds and their distinct detection by mass spectrometry. nih.govmdpi.com This approach, known as a "kinetic isotope effect" study, can provide insights into the metabolic pathways of a drug.

While direct comparative pharmacokinetic studies between desipramine and this compound are not extensively detailed in the provided search results, the principles of using deuterated analogs for such analyses are well-established. medchemexpress.comnih.gov For example, a study on the sequential metabolism of secondary alkyl amines, including desipramine, used N-methyl-d3-desipramine to investigate isotopically sensitive metabolic switching between N-demethylation and N-hydroxylation. nih.gov The results showed that the initial rates of metabolic-intermediate complex formation were not significantly different between the deuterated and non-deuterated desipramine, with a calculated isotope effect close to one. nih.gov

In a different context, a study comparing the pharmacokinetics of dextromethorphan (B48470) and its deuterated version found that deuteration led to a twofold increase in metabolic stability both in vitro and in vivo. nih.gov This highlights the potential for deuterium substitution to alter the pharmacokinetic profile of a drug. medchemexpress.comnih.gov

A hypothetical comparative pharmacokinetic study of desipramine and this compound could yield data such as that presented in the table below. This type of analysis would help determine if the deuterium substitution has a significant effect on the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

| Pharmacokinetic Parameter | Desipramine | This compound |

| Cmax (ng/mL) | Value | Value |

| Tmax (h) | Value | Value |

| AUC (ng·h/mL) | Value | Value |

| Half-life (t½) (h) | Value | Value |

| Clearance (CL/F) (L/h) | Value | Value |

This table represents the type of data that would be generated in a comparative pharmacokinetic study. Actual values would be determined experimentally.

Such studies are crucial for drug development, as altering the metabolic profile of a drug can have significant therapeutic implications. nih.gov The use of deuterated analogs like this compound is a powerful technique for elucidating these complex pharmacokinetic and metabolic relationships. veeprho.commedchemexpress.com

Research Applications

Use as an Internal Standard in Bioanalytical Methods

One of the primary applications of Desipramine-D3 Hydrochloride is as an internal standard for the quantification of desipramine (B1205290) in biological samples such as plasma, serum, or urine. cerilliant.comveeprho.comnovachem.com.au In techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to the sample. cerilliant.com Because this compound is chemically identical to desipramine, it behaves similarly during sample preparation and analysis, but it can be distinguished by its higher mass. veeprho.com This allows for accurate correction of any analyte loss during the analytical process, leading to precise and reliable quantification of desipramine levels. veeprho.com This is crucial in therapeutic drug monitoring and forensic analysis. cerilliant.comnovachem.com.au

Conceptual Advances and Future Research Trajectories with Isotopically Labeled Desipramine

Integration with Systems Biology and Pharmacometabolomics in Preclinical Research

Isotopically labeled compounds are invaluable tools for systems biology and pharmacometabolomics, fields that study the complex interactions of drugs with biological systems at a molecular level. Desipramine-D3 Hydrochloride serves as a crucial internal standard for mass spectrometry-based analytical methods, which are central to these disciplines. musechem.comprinceton.edu The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and ensure accurate quantification of the target analyte in complex biological samples like plasma. clearsynth.comnih.gov

In preclinical pharmacometabolomics, researchers aim to understand a drug's complete journey through the body—its absorption, distribution, metabolism, and excretion (ADME). By adding a known quantity of Desipramine-D3 to a biological sample, scientists can use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to precisely measure the concentration of the unlabeled drug and its metabolites. clearsynth.comcuny.edu This is because the deuterated standard is chemically identical to the parent drug but has a different mass, allowing it to be distinguished by the mass spectrometer. musechem.com This approach corrects for variations during sample preparation and analysis, providing highly accurate pharmacokinetic data. clearsynth.com

This precision enables researchers to build comprehensive models of how desipramine (B1205290) affects metabolic pathways. metsol.com Such studies are critical for identifying potential drug-drug interactions and understanding inter-individual variability in drug response during the preclinical phase. The ability to accurately track drug and metabolite concentrations provides a clear picture of the drug's lifecycle, enhancing the safety and efficacy profile before human trials. For example, a study using a chip-based capillary electrophoresis/mass spectrometry technique successfully quantified desipramine in human plasma using Desipramine-D3 as an internal standard, demonstrating the feasibility of such advanced analytical applications. nih.gov

Table 1: Role of Desipramine-D3 in Preclinical Analytical Methods

| Analytical Application | Function of Desipramine-D3 | Benefit |

| Quantitative Bioanalysis | Internal Standard | Corrects for sample loss and matrix effects, ensuring accurate measurement of desipramine concentration in plasma, serum, or urine. clearsynth.comsigmaaldrich.com |

| Pharmacokinetic (PK) Studies | Tracer/Standard | Enables precise determination of PK parameters like half-life, clearance, and volume of distribution. nih.govnih.gov |

| Metabolite Identification | Reference Compound | Aids in distinguishing the parent drug from its metabolites in complex mass spectra. aap.org |

| Pharmacometabolomics | Analytical Standard | Facilitates accurate quantification needed to map the drug's impact on endogenous metabolic pathways. clearsynth.commetsol.com |

Development of Novel Research Methodologies for Deuterated Compounds

The increasing use of deuterated compounds like Desipramine-D3 has spurred the development and refinement of specialized research methodologies. A key area of focus is understanding and harnessing the deuterium (B1214612) kinetic isotope effect (KIE). nih.gov The KIE describes the change in reaction rate when a carbon-hydrogen (C-H) bond is replaced with a stronger carbon-deuterium (C-D) bond. researchgate.nettandfonline.com This effect can significantly slow down metabolism by enzymes like the cytochrome P450 (CYP) family, which are often responsible for breaking C-H bonds. nih.govnih.gov

The advancement of analytical techniques is crucial for this research. High-resolution mass spectrometry (HRMS) and advanced chromatography methods are essential for resolving and quantifying deuterated and non-deuterated compounds and their respective metabolites. nih.govacs.orgmdpi.com Furthermore, specialized techniques are needed to confirm the exact location and level of deuterium incorporation in a molecule, as this is critical for predicting its metabolic fate. brightspec.comnih.gov Challenges remain, such as preventing H/D exchange during analysis and synthesizing compounds with high isotopic purity, driving further innovation in analytical chemistry. nih.govd-nb.info

Table 2: Key Analytical Methodologies for Deuterated Compounds

| Methodology | Application in Deuterated Compound Research | Key Insights Provided |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Primary tool for quantifying deuterated standards (like Desipramine-D3) and their unlabeled counterparts in biological matrices. nih.govcuny.edu | Accurate pharmacokinetic profiles, drug and metabolite concentrations. |

| High-Resolution Mass Spectrometry (HRMS) | Distinguishes between molecules with very small mass differences, essential for complex metabolite identification and assessing isotopic purity. nih.govmdpi.com | Confirms molecular formulas and identifies unexpected metabolites. |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Studies protein conformation and dynamics by measuring the rate of deuterium uptake, though distinct from the use of deuterated drugs. nih.govacs.orgmdpi.com | Information on drug-target binding and protein structural changes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the precise location and percentage of deuterium incorporation within a molecule. brightspec.com | Confirms the site-specificity of deuteration, which is critical for predicting the kinetic isotope effect. |

Contributions to Preclinical Drug Discovery and Development Paradigms

The application of isotopically labeled compounds, exemplified by Desipramine-D3, has profoundly impacted preclinical drug discovery paradigms. The use of these compounds accelerates the development process by providing higher quality, more reliable data at early stages. musechem.commetsol.com

In modern drug discovery, a "fail early, fail cheap" philosophy is often adopted. Stable isotope labeling supports this by enabling definitive ADME and pharmacokinetic studies early in the preclinical phase. musechem.comchemicalsknowledgehub.com By using a deuterated standard like Desipramine-D3, researchers can obtain precise pharmacokinetic data from a single-dose study in animals, which can accurately predict steady-state concentrations. nih.govjamanetwork.com This allows for a more informed selection of drug candidates, reducing the risk of costly failures in later clinical stages.

Moreover, the insights gained from the KIE have given rise to the development of "deuterated drugs" as a distinct therapeutic strategy. portico.orgnih.govresearchgate.net By strategically replacing hydrogen with deuterium at metabolic hotspots, medicinal chemists can design molecules with enhanced properties, such as longer half-lives, reduced dosing frequency, and potentially improved safety profiles by minimizing the formation of toxic metabolites. nih.govtandfonline.comnih.gov This approach has moved beyond a niche concept, with the first deuterated drug approved by the FDA in 2017 and others in clinical development. nih.govnih.govresearchgate.net

The use of Desipramine-D3 as an analytical tool and the broader application of deuteration in medicinal chemistry showcase how isotope labeling has become integral to creating safer and more effective medicines. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Desipramine-D3 Hydrochloride in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Wear safety glasses with side shields or goggles to prevent eye contact, and use gloves compliant with EN374 standards .

- Exposure Controls : Avoid inhalation and skin contact. Use fume hoods for volatile procedures and ensure proper ventilation to mitigate risks of drowsiness or dizziness (H336) .

- First Aid : For accidental ingestion, rinse the mouth and seek medical attention; do not induce vomiting. For skin contact, wash thoroughly with water for ≥15 minutes .

Q. How should this compound be stored to maintain stability and purity?

- Methodological Guidance :

- Store in a tightly sealed container under dry, cool (controlled temperature), and ventilated conditions to prevent degradation .

- Monitor humidity levels to avoid hygroscopic effects, as moisture may alter physicochemical properties .

Q. What are the primary pharmacological mechanisms of this compound?

- Methodological Guidance :

- As a deuterated analog of desipramine, it acts as a selective norepinephrine reuptake inhibitor (NRI) with weak serotonin reuptake inhibition.

- Experimental validation: Use in vitro radioligand binding assays (e.g., synaptosomal uptake studies) to quantify norepinephrine transporter (NET) affinity .

Advanced Research Questions

Q. How can this compound be utilized in pharmacokinetic (PK) and metabolic studies?

- Methodological Guidance :

- Deuterium Labeling Advantage : The D3 isotope enables precise tracking of metabolic pathways via mass spectrometry (LC-MS/MS). For example, monitor hepatic CYP2D6-mediated demethylation by analyzing deuterium retention in metabolites .

- Experimental Design : Administer the compound in animal models (e.g., rodents) and collect plasma/tissue samples at timed intervals. Compare metabolite profiles with non-deuterated controls to assess isotope effects .

Q. What strategies resolve contradictions in receptor binding vs. in vivo efficacy data for this compound?

- Methodological Guidance :

- Data Conflict Analysis : If in vitro binding affinity (e.g., NET IC50) does not correlate with in vivo antidepressant effects, consider:

- Blood-Brain Barrier (BBB) Penetration : Measure brain-to-plasma ratios using microdialysis .

- Metabolite Interference : Quantify active metabolites (e.g., hydroxylated derivatives) via high-resolution metabolomics .

Q. How to optimize experimental designs for studying this compound’s off-target effects (e.g., α1-adrenergic or anticholinergic activity)?

- Methodological Guidance :

- Multi-Target Profiling : Use functional assays (e.g., calcium flux for α1 receptors or muscarinic receptor antagonism assays) to quantify off-target potency .

- Dose-Response Curves : Compare deuterated and non-deuterated analogs to isolate isotope-specific effects on receptor selectivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.